![molecular formula C8H14N2O B12992281 Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12992281.png)
Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one is a nitrogen-containing heterocyclic compound This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one can be achieved through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the use of ammonium acetate as a green catalyst for the condensation of cyclic 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a fused bicyclic system and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Pyridine compounds: Known for their therapeutic properties, including antimicrobial, antiviral, and antitumor activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which contribute to its diverse applications and potential as a bioactive compound.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(3aS,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C8H14N2O/c1-10-7-2-3-9-5-6(7)4-8(10)11/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
NKWRLPRMKNYUSI-NKWVEPMBSA-N |
SMILES isomérique |
CN1[C@@H]2CCNC[C@@H]2CC1=O |
SMILES canonique |
CN1C2CCNCC2CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


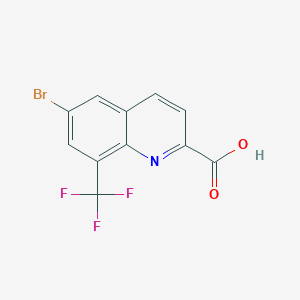
![tert-Butyl (R)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992211.png)
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B12992220.png)
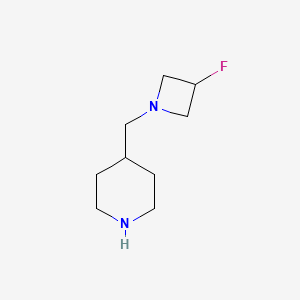
![2-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12992242.png)
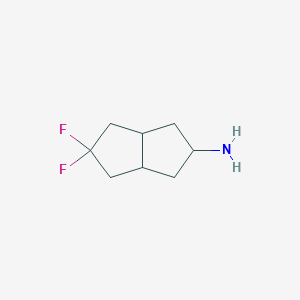
![ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B12992254.png)
![tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12992260.png)
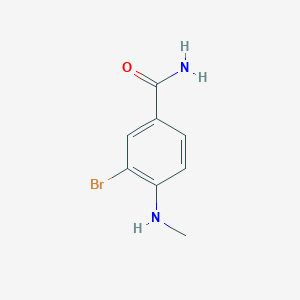
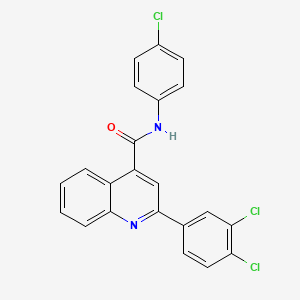
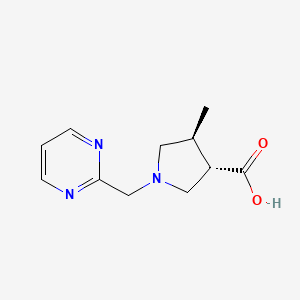

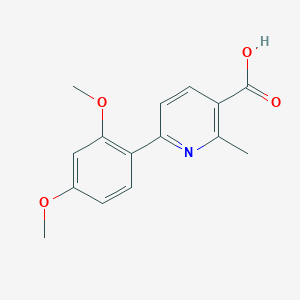
![2-Azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B12992287.png)
